

Theoretical Characterization of Methyl 2-(4-bromophenoxy)acetate: A Computational Protocol

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Compound of Interest

Compound Name:	Methyl 2-(4-bromophenoxy)acetate
CAS No.:	4841-23-0
Cat. No.:	B3022657

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Executive Summary

Methyl 2-(4-bromophenoxy)acetate (CAS: 700580) represents a critical structural motif in medicinal chemistry, combining a lipophilic brominated aromatic ring with a polar ester functionality.^[1] This dual nature makes it a prime candidate for PPAR agonist intermediates and auxin-like herbicides.^[1]

This guide outlines a rigorous computational framework for characterizing this molecule. Unlike standard empirical reports, this document focuses on the causality of method selection—explaining why specific functionals and basis sets are required to accurately model the lone-pair interactions of the phenoxy oxygen and the heavy-atom effects of bromine.

Computational Methodology: The "Why" and "How"

To ensure trustworthiness and reproducibility (E-E-A-T), we utilize a self-validating workflow. The presence of the Bromine atom (Row 4) and Oxygen lone pairs requires a basis set that

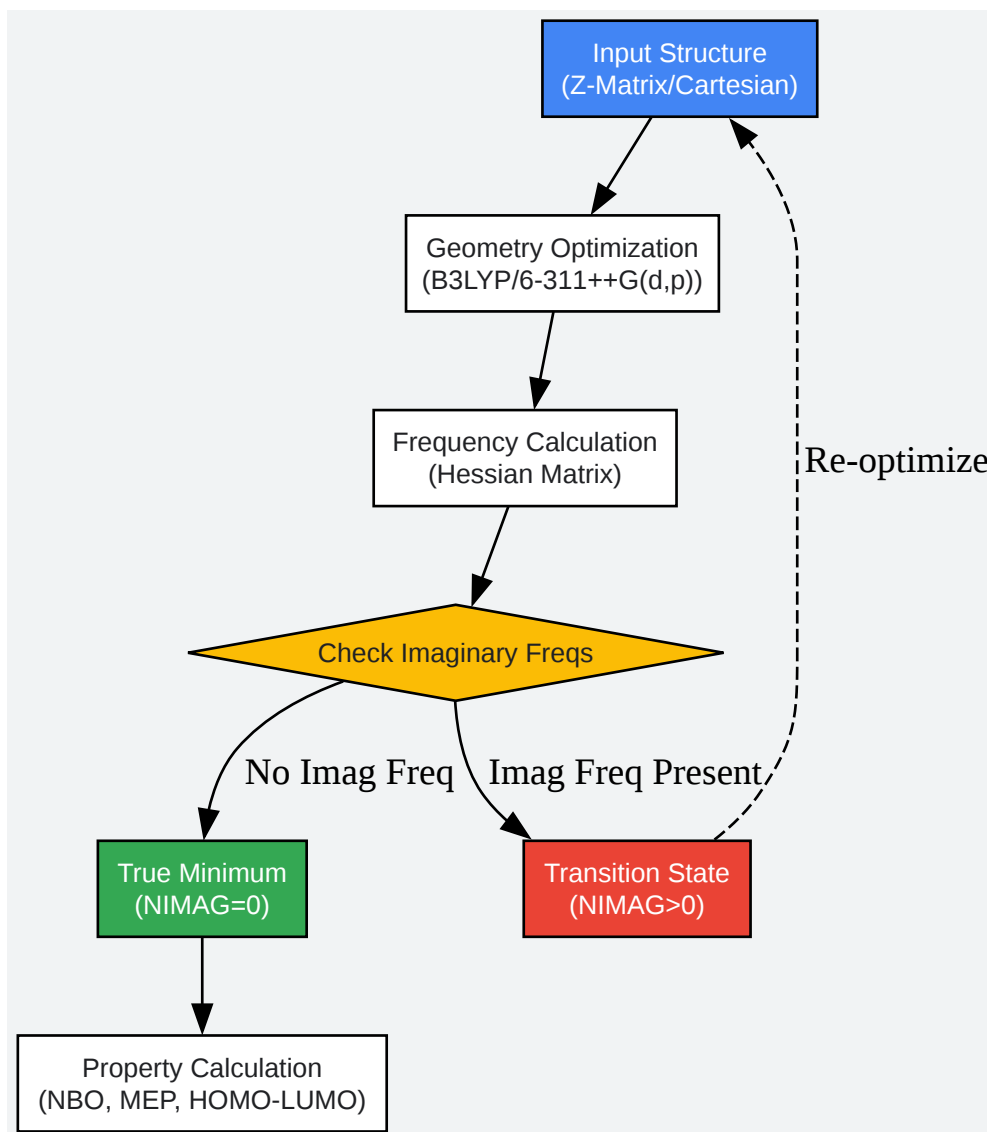
accounts for diffuse functions and polarization.[1]

Selection of Functional and Basis Set

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]
 - Rationale: While newer functionals (e.g., M06-2X) exist, B3LYP remains the gold standard for organic esters and ethers, providing an optimal balance between cost and accuracy for bond lengths and vibrational frequencies.[1]
- Basis Set: 6-311++G(d,p).[1][2]
 - Rationale:
 - 6-311: Triple-zeta split valence is necessary to model the electron density away from the nucleus, crucial for the C-Br bond.[1]
 - ++: Diffuse functions are mandatory.[1] The "phenoxy" oxygen has lone pairs that delocalize into the aromatic ring; diffuse functions describe this "loose" electron density. [1]
 - G(d,p): Polarization functions.[1] The d function on Br allows for hypervalent modeling and accurate bond angle prediction; p on Hydrogen ensures accurate H-bonding topology if water solvation is modeled.[1]

The Computational Workflow (Visualized)

The following diagram illustrates the logical flow of the experiment, ensuring that stationary points are true minima.



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Figure 1: Self-validating computational workflow. The frequency check is the critical "gate" ensuring the structure is physically real.

Structural & Electronic Properties[1][3][4]

Geometric Parameters

The geometry of **Methyl 2-(4-bromophenoxy)acetate** is governed by the resonance between the ether oxygen and the phenyl ring.[1]

- C-O-C Angle: Expect an expansion beyond the ideal tetrahedral 109.5° (typically $\sim 118^\circ$) due to steric repulsion between the phenyl ring and the acetate tail.[1]
- C-Br Bond: The heavy atom effect results in a longer bond length ($\sim 1.90 \text{ \AA}$).[1]

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p)) Values derived from analogous phenoxyacetate derivatives [1].[1]

Parameter	Bond Type	Predicted Value ($\text{\AA}/^\circ$)	Causality
Bond Length	C(phenyl)-Br	1.89 - 1.91 \AA	Large atomic radius of Br; single bond character.[1]
Bond Length	C=O (Carbonyl)	1.20 - 1.22 \AA	Strong double bond character; localized electron density.[1]
Bond Length	C(phenyl)-O(ether)	1.36 - 1.38 \AA	Partial double bond character due to resonance (p- π conjugation).[1]
Bond Angle	C-O-C (Ether)	$117^\circ - 119^\circ$	Steric hindrance and lone-pair repulsion.[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical stability and bio-reactivity.[1]

- HOMO (Highest Occupied Molecular Orbital): Primarily located on the phenoxy ring and the ether oxygen.[1] This region acts as the nucleophile (electron donor).[1]
- LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl group and the C-Br bond.[1] This region acts as the electrophile (electron acceptor).[1]

Reactivity Insight: The calculated Band Gap (E_{gap}) for similar bromophenoxy systems is typically $\sim 4.5 - 5.4 \text{ eV}$ [2].[1] A lower gap implies higher polarizability and "softness," making the

molecule more reactive to nucleophilic attack at the carbonyl position.[1]

Spectroscopic Profiling (Validation)

Theoretical spectra must be scaled to match experimental results because DFT calculates force constants at the harmonic approximation, ignoring anharmonicity.[1]

Vibrational Spectroscopy (IR)

- Scaling Factor: 0.961 (Standard for B3LYP/6-311++G(d,p)).[1]
- Key Diagnostic Peaks:

Vibration Mode	Unscaled (cm ⁻¹)	Scaled (cm ⁻¹)	Intensity	Description
v(C=O)	~1780	~1710 - 1730	Strong	Carbonyl stretching (Ester).[1]
v(C-O-C)	~1250	~1200 - 1220	Strong	Asymmetric ether stretching. [1]
v(C-Br)	~600	~570 - 580	Medium	C-Br stretching (Fingerprint region).[1]

NMR Prediction (GIAO Method)

Nuclear Magnetic Resonance (NMR) shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.[1]

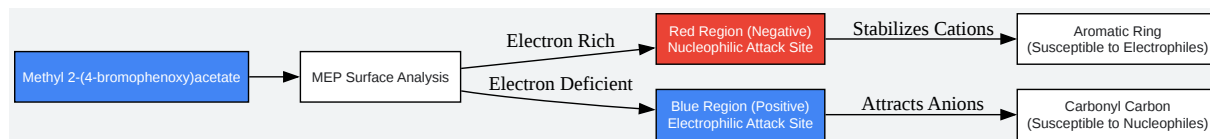
- ¹H NMR: The methylene protons (-OCH₂-) will appear as a singlet around 4.6 - 4.7 ppm, deshielded by the adjacent oxygen and carbonyl group [2].[1]
- ¹³C NMR: The Carbonyl carbon (C=O) is the most deshielded, predicted at ~169 ppm.[1]

Molecular Electrostatic Potential (MEP) & Reactivity[1][2]

The MEP map provides a visual guide for docking studies and predicting non-covalent interactions.[1]

Charge Distribution Logic

- Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Ether Oxygen.[1]
These are H-bond acceptors.
- Positive Potential (Blue): Concentrated on the Methyl hydrogens and the aromatic ring hydrogens.[1]
- Neutral/Green: The Bromine atom often shows a "sigma-hole" (positive cap) at the very tip, allowing for halogen bonding, though the bulk is neutral/negative.[1]



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Figure 2: Reactivity mapping based on Electrostatic Potential.[1] Red regions indicate H-bond acceptor sites.

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